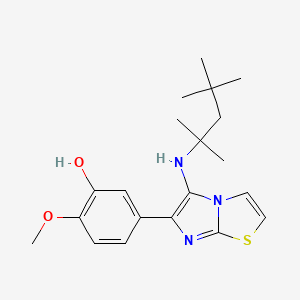
Ido1-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1-IN-23 is a compound that inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune regulation and is implicated in various pathophysiological processes, including cancer and neurodegenerative diseases .
Méthodes De Préparation
The synthesis of Ido1-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions, to form the desired molecular structure. Reaction conditions often include the use of specific solvents, temperature control, and purification steps to ensure the purity and yield of the final product .
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent production quality .
Analyse Des Réactions Chimiques
Ido1-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Applications De Recherche Scientifique
Ido1-IN-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism. In biology, it is used to investigate the role of IDO1 in immune regulation and its impact on various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can help to overcome tumor-induced immunosuppression by inhibiting the activity of IDO1 .
Mécanisme D'action
The mechanism of action of Ido1-IN-23 involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune cell function and promote tumor immune escape. This inhibition helps to restore the immune system’s ability to recognize and eliminate tumor cells .
Comparaison Avec Des Composés Similaires
Ido1-IN-23 is unique among IDO1 inhibitors due to its specific molecular structure and high potency. Similar compounds include other IDO1 inhibitors such as epacadostat and navoximod, which also target the same enzyme but may have different pharmacokinetic properties and efficacy profiles. The uniqueness of this compound lies in its ability to effectively inhibit IDO1 with minimal off-target effects, making it a promising candidate for further development in cancer immunotherapy .
Propriétés
Formule moléculaire |
C20H27N3O2S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-methoxy-5-[5-(2,4,4-trimethylpentan-2-ylamino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C20H27N3O2S/c1-19(2,3)12-20(4,5)22-17-16(21-18-23(17)9-10-26-18)13-7-8-15(25-6)14(24)11-13/h7-11,22,24H,12H2,1-6H3 |
Clé InChI |
GDVSWQKAZQSAPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CS2)C3=CC(=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


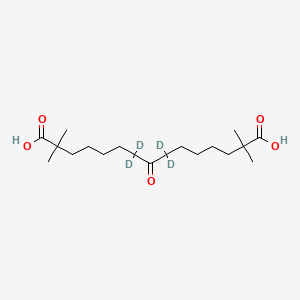
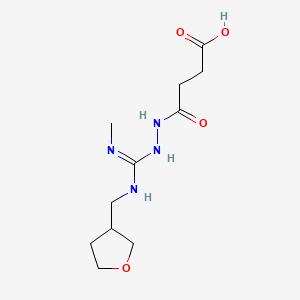
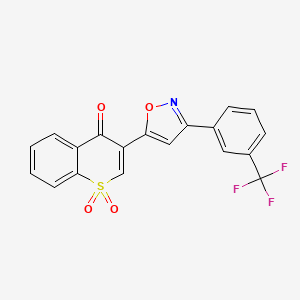
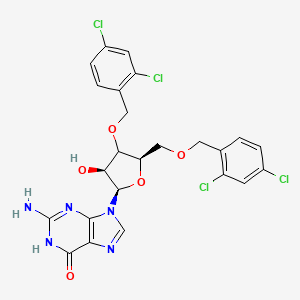
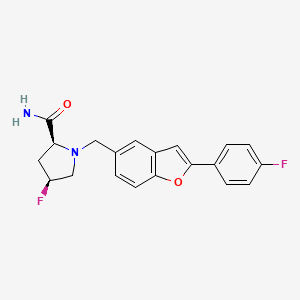
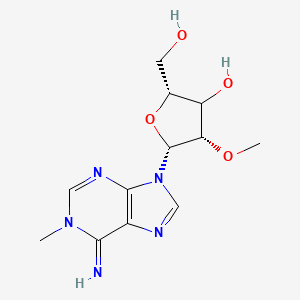
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
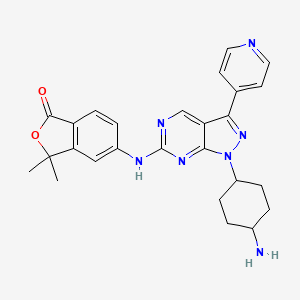
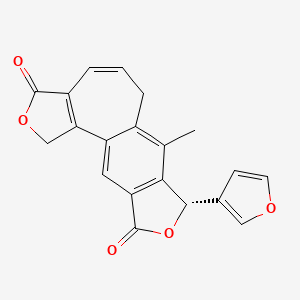
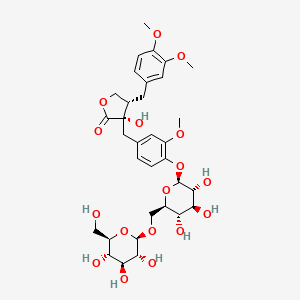
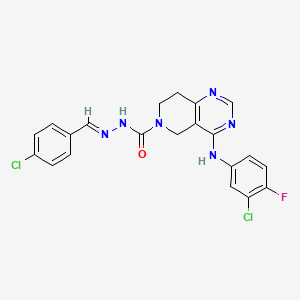
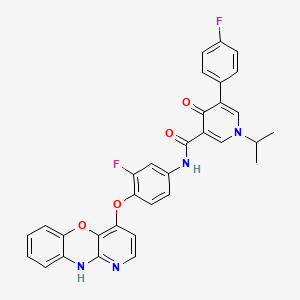
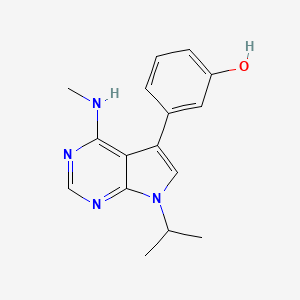
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
